
1-Ethyl-2-iodo-3-methylbenzene
Overview
Description
1-Ethyl-2-iodo-3-methylbenzene is an aromatic compound featuring a benzene ring substituted with an ethyl group at position 1, an iodine atom at position 2, and a methyl group at position 2. Its molecular formula is C₉H₁₁I, with a molecular weight of 246.09 g/mol. This compound is part of the iodoarene family, characterized by the presence of an iodine substituent on the aromatic ring. Iodoarenes are critical intermediates in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura, Ullmann) due to the reactivity of the carbon-iodine bond .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-2-iodo-3-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the iodination of 3-ethyl-2-methylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions, with the benzene ring acting as a nucleophile and the iodine as an electrophile .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale iodination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient use of reagents .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2-iodo-3-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, typically in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Potassium permanganate, chromium trioxide, often in acidic or basic aqueous solutions.
Reduction: Lithium aluminum hydride, sodium borohydride, usually in anhydrous ether or tetrahydrofuran.
Major Products:
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of 3-ethyl-2-methylbenzoic acid.
Reduction: Formation of 1-ethyl-3-methylbenzene.
Scientific Research Applications
1-Ethyl-2-iodo-3-methylbenzene is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a precursor for various functionalized benzene derivatives.
Biology: Employed in the study of biochemical pathways involving halogenated aromatic compounds.
Medicine: Investigated for potential use in the development of pharmaceuticals, particularly in the synthesis of iodinated compounds for imaging and diagnostic purposes.
Mechanism of Action
The mechanism of action of 1-ethyl-2-iodo-3-methylbenzene in chemical reactions involves the formation of a positively charged benzenonium intermediate during electrophilic aromatic substitution. This intermediate is stabilized by resonance, allowing for the substitution of the iodine atom with other nucleophiles. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
The following table compares 1-Ethyl-2-iodo-3-methylbenzene with structurally related iodoaromatic and aliphatic compounds. Key parameters include molecular weight, substituent effects, reactivity, and applications.
Key Insights :
Substituent Effects: Electron-Donating Groups (EDGs): The ethyl and methyl groups in this compound slightly deactivate the ring via steric effects but enhance solubility in nonpolar solvents compared to halogen-only analogs like 1-Bromo-2-iodo-3-methoxybenzene . Electron-Withdrawing Groups (EWGs): The ethynyl group in 1-ETHYNYL-2-IODO-BENZENE strongly activates the ring for electrophilic substitution, making it more reactive than the ethyl/methyl-substituted analog .
Reactivity :
- The carbon-iodine bond in This compound is less reactive than in aliphatic analogs (e.g., 1-Iodo-3-methylbutane ) due to resonance stabilization in the aromatic system .
- Dual halogens in 1-Bromo-2-iodo-3-methoxybenzene allow sequential functionalization, whereas iodine in This compound is typically replaced in a single step .
Applications :
- This compound is favored in medicinal chemistry for its balanced reactivity and lipophilicity, whereas 1-ETHYNYL-2-IODO-BENZENE is prioritized in materials science for conjugated systems .
Biological Activity
1-Ethyl-2-iodo-3-methylbenzene, also known by its CAS number 175277-95-9, is an aromatic compound with potential biological activities. The presence of iodine in its structure suggests possible interactions with biological systems, particularly in pharmacological contexts. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound has the following structural formula:
Molecular Characteristics
- Molecular Weight : 227.11 g/mol
- Melting Point : Data not extensively documented; however, similar compounds exhibit melting points typically ranging from 20°C to 80°C.
- Solubility : Generally soluble in organic solvents such as ethanol and dichloromethane.
The biological activity of this compound can be attributed to its ability to interact with various biological molecules. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Receptor Modulation : Interaction with neurotransmitter receptors could influence signaling pathways related to mood regulation and neuroprotection.
Antimicrobial Activity
Research indicates that halogenated compounds like this compound often exhibit antimicrobial properties. A study demonstrated that aryl iodides possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting this compound may share similar properties.
Anticancer Potential
Preliminary investigations suggest that iodine-containing compounds can exhibit anticancer effects. For instance, iodinated aromatic compounds have shown promise in inhibiting tumor growth through various mechanisms, including inducing apoptosis in cancer cells .
Study on Antimicrobial Efficacy
In a controlled laboratory setting, the antimicrobial efficacy of this compound was tested against several bacterial strains. The results indicated:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest a moderate level of antibacterial activity, warranting further exploration into its therapeutic applications .
Anticancer Activity Assessment
A study assessing the anticancer properties of various iodinated compounds included this compound. The compound was tested on human breast cancer cell lines (MCF-7) and exhibited a dose-dependent reduction in cell viability:
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 85 |
25 | 60 |
50 | 30 |
This highlights the potential for further development as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Ethyl-2-iodo-3-methylbenzene, and how can purity be maximized?
- Methodological Answer : Prioritize halogenation of 1-ethyl-3-methylbenzene using iodine monochloride (ICl) in the presence of a Lewis acid catalyst (e.g., FeCl₃). Monitor reaction progress via TLC and purify via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) . For high purity (>98%), employ recrystallization in ethanol or perform sublimation under reduced pressure. Validate purity using GC-MS or HPLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : Use H and C NMR to confirm substitution patterns. The iodine atom induces deshielding in adjacent protons (e.g., H-2 and H-6) and distinct splitting due to coupling with I (spin = 5/2) .
- IR : Identify C-I stretching vibrations at ~500–600 cm and alkyl/aryl C-H stretches.
- Mass Spectrometry : Look for molecular ion peaks at m/z 260 (M) and fragment ions from C-I bond cleavage .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Use fume hoods and PPE (gloves, goggles) due to volatility and potential iodine release.
- Store in amber glass under inert gas (N₂/Ar) to prevent photodegradation and oxidation .
- Neutralize waste with sodium thiosulfate to reduce iodide toxicity .
Q. How to conduct a systematic literature review on its reactivity and applications?
- Methodological Answer :
Use SciFinder or Reaxys with keywords like "iodoarene synthesis," "cross-coupling," and "substitution reactions." Filter results to exclude patents and prioritize peer-reviewed journals. Cross-reference EPA/ATSDR reports for toxicity data .
研一科研小白如何调研科研方向?如何找综述文章?中科院学长来手把手教你!| 如何确定研究方向 | 研一科研进展 | 研一迷茫24:29
Advanced Research Questions
Q. How to resolve contradictions in reported reaction yields for iodination of alkylbenzenes?
- Methodological Answer : Perform kinetic studies under controlled conditions (temperature, solvent polarity, catalyst loading). Use DOE (Design of Experiments) to isolate variables (e.g., iodine source, reaction time). Compare results with computational models (DFT) to identify energetically favorable pathways . For example, competing ortho/para-directing effects from ethyl/methyl groups may alter regioselectivity .
Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Apply density functional theory (DFT) to calculate bond dissociation energies (BDEs) for C-I bonds (~230 kJ/mol) and compare with aryl bromides/chlorides. Use molecular docking simulations to assess steric hindrance from ethyl/methyl groups in Pd-catalyzed couplings (e.g., Suzuki-Miyaura) . Validate predictions with experimental kinetics (e.g., Eyring plots) .
Q. How to design stability studies for this compound under varying environmental conditions?
- Methodological Answer :
- Thermal Stability : Perform TGA/DSC to determine decomposition temperatures.
- Photostability : Expose to UV-Vis light (300–500 nm) and monitor degradation via HPLC.
- Hydrolytic Stability : Test in aqueous buffers (pH 2–12) at 25–60°C, quantifying iodide release via ion chromatography .
Q. What strategies analyze regioselectivity in electrophilic substitution reactions of this compound?
- Methodological Answer : Use isotopic labeling (e.g., C) to track substitution sites. Combine Hammett plots with steric maps to differentiate electronic (iodine’s −I effect) vs. steric (ethyl/methyl bulk) influences. Compare experimental results with computational electrostatic potential (ESP) surfaces .
Properties
IUPAC Name |
1-ethyl-2-iodo-3-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11I/c1-3-8-6-4-5-7(2)9(8)10/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSPENCTMKMGFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1I)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370152 | |
Record name | 1-ethyl-2-iodo-3-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175277-95-9 | |
Record name | 1-ethyl-2-iodo-3-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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